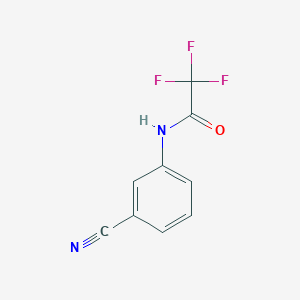

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of a trifluoroacetamide group attached to a 3-cyanophenyl ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide typically involves the reaction of 3-cyanophenylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{3-cyanophenylamine} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

化学反応の分析

Types of Reactions: N-(3-cyanophenyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to yield 3-cyanophenylamine and trifluoroacetic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as halides or nucleophiles can be used under basic or acidic conditions.

Hydrolysis: Acidic or basic hydrolysis can be employed, typically using hydrochloric acid or sodium hydroxide.

Major Products:

Substitution Reactions: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Hydrolysis: The primary products are 3-cyanophenylamine and trifluoroacetic acid.

科学的研究の応用

Chemical Synthesis

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide serves as a crucial intermediate in the synthesis of various organic compounds. Its trifluoroacetamide group enhances reactivity and stability, making it valuable for creating more complex molecules. For instance:

- Intermediate for Pharmaceuticals : The compound is utilized in the synthesis of drug candidates targeting specific biological pathways.

- Agrochemicals : It is also employed in developing agrochemicals with enhanced efficacy against pests and diseases.

Biological Research

In biological research, this compound has been studied for its interaction with various enzymes and proteins:

- Enzyme Inhibition : The compound has been shown to inhibit succinate dehydrogenase (SDH), affecting the citric acid cycle and ATP production in cells. This inhibition can lead to apoptosis in cancer cells by disrupting energy metabolism.

- Histone Deacetylase Inhibition : It has demonstrated potential in modulating gene expression through the inhibition of histone deacetylases (HDACs), which play a critical role in cancer biology.

Medicinal Chemistry

This compound is being explored as a potential drug candidate due to its unique chemical properties:

- Drug Development : Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutics targeting diseases such as cancer and neurodegenerative disorders .

- Sphingomyelinase Inhibitors : Recent studies have identified compounds structurally related to this compound as potential inhibitors of neutral sphingomyelinase 2 (nSMase2), which is implicated in Alzheimer's disease .

Industrial Applications

The compound's unique properties also make it suitable for various industrial applications:

- Specialty Chemicals Production : It is used in producing materials with specific properties such as polymers and coatings that require enhanced thermal stability and chemical resistance.

- Research Reagents : this compound is employed as a reagent in laboratories for synthesizing other chemical entities or studying reaction mechanisms.

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

作用機序

The mechanism of action of N-(3-cyanophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system involved.

類似化合物との比較

- N-(3-cyanophenyl)-2,2,2-trifluoroacetamide

- N-(3-cyanophenyl)-2,2,2-trifluoroethanamide

- N-(3-cyanophenyl)-2,2,2-trifluoropropanamide

Comparison: this compound is unique due to the presence of the trifluoroacetamide group, which imparts specific chemical properties such as increased stability and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique properties

生物活性

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article examines its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Enzyme: Succinate Dehydrogenase (SDH)

this compound primarily inhibits succinate dehydrogenase (SDH), an enzyme crucial in the citric acid cycle and electron transport chain. This inhibition leads to reduced ATP production, affecting cellular metabolism and energy balance.

Biochemical Pathways Affected

The compound's interaction with SDH disrupts the normal functioning of key metabolic pathways:

- Citric Acid Cycle : Inhibition of SDH disrupts the conversion of succinate to fumarate.

- Electron Transport Chain : Reduced ATP synthesis impacts cellular respiration and energy production.

This compound exhibits various biochemical properties:

- Enzyme Inhibition : It has been shown to inhibit histone deacetylases (HDACs), enzymes involved in gene expression regulation. This inhibition results in an accumulation of acetylated histones, which can alter gene expression profiles.

- Cellular Effects : The compound influences cell signaling pathways, leading to apoptosis in cancer cells. For instance, it activates pathways that promote programmed cell death while sparing non-tumorigenic cells.

4. Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary with dosage:

- Low Doses : Beneficial effects such as tumor growth inhibition have been observed.

- High Doses : May lead to cytotoxic effects on both tumorigenic and non-tumorigenic cells.

5. Case Studies

A recent study investigated the compound's effects on various cancer cell lines. The findings revealed that at concentrations around 10 µM, this compound significantly inhibited cancer cell proliferation without adversely affecting healthy cells. This selective cytotoxicity highlights its potential as a targeted therapeutic agent.

6. Chemical Reactions and Stability

This compound can undergo several chemical reactions:

- Substitution Reactions : The trifluoroacetamide group can be substituted under appropriate conditions.

- Hydrolysis : The compound hydrolyzes to yield 3-cyanophenylamine and trifluoroacetic acid.

Table 1: Summary of Chemical Reactions

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Substitution | Basic or acidic conditions | Various derivatives |

| Hydrolysis | Acidic or basic hydrolysis | 3-Cyanophenylamine + Trifluoroacetic acid |

7. Applications in Research and Industry

This compound has several applications:

- Chemistry : Used as an intermediate in synthesizing complex organic molecules.

- Biology : Investigated for enzyme interactions and protein modifications.

- Industry : Potential use in developing materials with specific properties.

特性

IUPAC Name |

N-(3-cyanophenyl)-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)14-7-3-1-2-6(4-7)5-13/h1-4H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFNWXWUNXBELP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。